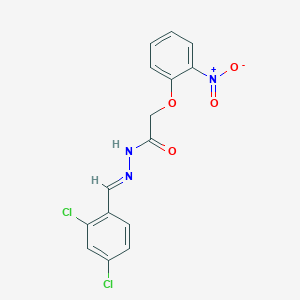
N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related hydrazone compounds involves reactions between different benzaldehydes and nitrophenyl acetohydrazides. These processes are usually conducted in solvents like methanol under controlled conditions to yield various hydrazone derivatives, including N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide analogues. Elemental analysis, IR, UV-Vis, and NMR spectroscopy, alongside single-crystal X-ray diffraction, are common characterization techniques used in these syntheses (Sheng et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide is often determined using single-crystal X-ray diffraction techniques. These studies reveal various structural details, including crystalline form, molecular conformation, and intermolecular interactions. For instance, related hydrazones display trans configurations with respect to their C=N double bonds and are stabilized by hydrogen bonds and π···π interactions (Xin Zhou & Jing‐jun Ma, 2012).
Chemical Reactions and Properties
Hydrazones, including N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide, can engage in various chemical reactions, contributing to their diverse chemical properties. These compounds typically show reactivity towards electrophiles and nucleophiles due to the presence of the hydrazone moiety. Moreover, they can form complexes with metals, which is useful in various catalytic and application-driven processes (He, Xiao-qiang, 2013).
Physical Properties Analysis
The physical properties of hydrazones like N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide are characterized by their melting points, solubility, and crystalline nature. These properties are influenced by the molecular structure, particularly the arrangement and type of substituents on the phenyl rings and the hydrazone group itself. The compound’s physical characteristics are crucial for its handling and application in different chemical processes (Padmavathy & Devi, 2013).
Chemical Properties Analysis
The chemical properties of N'-(2,4-dichlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide derivatives are largely defined by their functional groups. The presence of electron-withdrawing or donating substituents can significantly affect their chemical behavior, such as acidity, basicity, and reactivity in various chemical reactions. These properties are essential for the compound's use in synthesis and its reactivity in different chemical environments (Ahsan et al., 2016).
Scientific Research Applications
Nonlinear Optical Properties
A study by Naseema et al. (2010) synthesized hydrazones and investigated their third-order nonlinear optical properties using a z-scan technique. Their findings suggest that these compounds, including variants of hydrazones, exhibit significant nonlinear optical properties that could make them suitable for applications in optical devices like limiters and switches (Naseema et al., 2010).
Antimicrobial Evaluation
Fuloria et al. (2009) reported on the synthesis of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide, showing these compounds to have antibacterial and antifungal activities. This research opens pathways for developing new antimicrobial agents (Fuloria et al., 2009).
Superoxide Anion Scavenging Evaluation
In another study, Mokhnache et al. (2019) synthesized a new isonicotinylhydrazide analog and evaluated its antioxidant effect through superoxide anion scavenging assays. The compound demonstrated high antioxidant effects, suggesting potential therapeutic applications in conditions where oxidative stress is a concern (Mokhnache et al., 2019).
Synthesis of Novel Compounds
Research by Xiao-qiang He (2013) focused on synthesizing a novel aggregation of (4-nitrophenoxy)acetic acid [1-(2-hydroxyphenyl)methylidene]hydrazide and its dioxomolybdenum(VI) complex, characterizing its structure and exploring its potential applications (Xiao-qiang He, 2013).
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(12(17)7-11)8-18-19-15(21)9-24-14-4-2-1-3-13(14)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRMWDXQIUBCJY-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)
![2-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5504961.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzothiophene-5-carboxamide](/img/structure/B5504968.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5504976.png)
![(4S)-3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5504981.png)

![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)
![(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)
![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)